Product packaging for 4-(2-Methylpropane-2-sulfonyl)aniline(Cat. No.:CAS No. 86810-81-3)

4-(2-Methylpropane-2-sulfonyl)aniline

Cat. No.: B2436152
CAS No.: 86810-81-3
M. Wt: 213.3
InChI Key: VXTGHQVOJWLPSI-UHFFFAOYSA-N
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Description

4-(2-Methylpropane-2-sulfonyl)aniline, with the CAS number 86810-81-3, is a chemical compound with the molecular formula C10H15NO2S and a molecular weight of 213.30 g/mol . This compound serves as a versatile and valuable building block in advanced chemical synthesis, particularly in medicinal chemistry and materials science . The molecule features two key functional groups: a sulfonyl group and an aniline moiety, which synergistically contribute to its utility in research . The tert-butyl sulfonyl group is a powerful tool in molecular design due to its strong electron-withdrawing nature and distinct tetrahedral geometry, which can significantly influence the reactivity of neighboring groups and enable specific, strong interactions with biological targets such as proteins and enzymes . These properties make sulfonyl-containing motifs crucial for enhancing binding affinity and modulating the pharmacokinetic properties of candidate molecules . Concurrently, the aniline (-NH2) group provides a highly reactive synthetic handle, making the compound a foundational platform for further chemical transformations, including the synthesis of amides, diazonium salts, and a wide range of other derivatives . Researchers utilize this compound as a precursor in the synthesis of more complex molecules with potential pharmacological activities, including investigations into antimicrobial and anticancer agents . Its structural features also make it a candidate for creating dyes and advanced materials . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15NO2S B2436152 4-(2-Methylpropane-2-sulfonyl)aniline CAS No. 86810-81-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butylsulfonylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-10(2,3)14(12,13)9-6-4-8(11)5-7-9/h4-7H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXTGHQVOJWLPSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Mechanistic Investigations of 4 2 Methylpropane 2 Sulfonyl Aniline

Electrophilic Aromatic Substitution Reactions on the Aniline (B41778) Ring System

Electrophilic aromatic substitution (EAS) represents a cornerstone of arene reactivity. In the case of 4-(2-methylpropane-2-sulfonyl)aniline, the outcome of such reactions is determined by the competing electronic and steric effects of the amino and sulfonyl substituents. The amino group is a powerful activating, ortho, para-director, while the sulfonyl group is a strong deactivating, meta-director. byjus.comwikipedia.org The directing influence of the most-activating substituent typically governs the reaction's regioselectivity. wikipedia.org

Nitration: The nitration of anilines is highly dependent on the reaction conditions, specifically the acidity of the medium. byjus.com When this compound is treated with a standard nitrating mixture (concentrated nitric acid and sulfuric acid), the strongly acidic environment leads to the protonation of the basic amino group, forming the anilinium ion (-NH₃⁺). quora.comaskfilo.comquora.comdoubtnut.com This protonated group is no longer an activating ortho, para-director; instead, it becomes a potent electron-withdrawing and deactivating group that directs incoming electrophiles to the meta position. quora.comquora.com

Simultaneously, the existing tert-butylsulfonyl group is also a deactivating meta-director. Therefore, under these conditions, both substituents deactivate the ring and direct the incoming nitronium ion (NO₂⁺) to positions meta to themselves. This results in a predicted major product: 4-(2-Methylpropane-2-sulfonyl)-2-nitroaniline .

The -NH₃⁺ group at position 1 directs meta to positions 3 and 5.

The -SO₂tBu group at position 4 directs meta to positions 2 and 6.

The common position directed by both groups is position 2 (and by symmetry, position 6).

Halogenation: In contrast to nitration, halogenation can often be performed under less acidic conditions. In the absence of strong acid, the amino group remains unprotonated (-NH₂) and exerts its powerful activating and ortho, para-directing influence. byjus.com This effect far outweighs the deactivating, meta-directing effect of the sulfonyl group. Consequently, the incoming electrophile (e.g., Br⁺ from Br₂ in a suitable solvent) will be directed to the positions ortho to the amino group (positions 3 and 5). The para position is already occupied by the sulfonyl group. Therefore, the expected major product of bromination under neutral or mildly acidic conditions would be 2-Bromo-4-(2-methylpropane-2-sulfonyl)aniline and 2,6-Dibromo-4-(2-methylpropane-2-sulfonyl)aniline , depending on the stoichiometry of the halogenating agent.

The sulfonyl group (-SO₂R) is a classic example of a deactivating, meta-directing group in electrophilic aromatic substitution. wikipedia.org Its influence stems from two primary electronic effects:

Inductive Effect (-I): The sulfur atom in the sulfonyl group is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms. This creates a strong dipole, with the sulfur atom being significantly electron-deficient. It strongly withdraws electron density from the aromatic ring through the sigma bond framework, reducing the ring's nucleophilicity and thus its reactivity towards electrophiles. quora.com

Resonance Effect (-M): The sulfonyl group can also withdraw electron density from the aromatic pi system through resonance. The p-orbitals of the ring can overlap with the d-orbitals of the sulfur atom, delocalizing the ring's electrons onto the oxygen atoms. This effect is most pronounced at the ortho and para positions, leaving the meta positions relatively less deactivated.

This combined electron withdrawal deactivates the entire ring, making EAS reactions slower compared to benzene. The greater deactivation at the ortho and para positions means that the transition state for electrophilic attack is least destabilized at the meta position, leading to meta-directed substitution.

Table 1: Influence of Substituents on EAS Reactivity and Orientation
Substituent GroupTypeEffect on ReactivityDirecting Influence
-NH₂ (Amino)ActivatingStrongly Increases RateOrtho, Para
-NH₃⁺ (Anilinium)DeactivatingStrongly Decreases RateMeta
-SO₂C(CH₃)₃ (tert-Butylsulfonyl)DeactivatingStrongly Decreases RateMeta

The tert-butyl group is known for its significant steric bulk. In this compound, this moiety influences the regioselectivity of substitution reactions by sterically hindering the adjacent positions. While the electronic effects of the sulfonyl group direct incoming electrophiles to the positions meta to it (positions 2 and 6), the large size of the tert-butyl group can create a crowded environment.

This steric hindrance can disfavor the approach of an electrophile to the ortho positions (relative to the sulfonyl group), even when electronically favored. However, in the case of nitration in strong acid, the electronic direction of both the anilinium and sulfonyl groups aligns towards position 2 (and 6), which is ortho to the sulfonyl group. While the tert-butyl group presents some steric hindrance, the strong electronic preference for this position often overcomes the steric barrier, although reaction rates may be reduced compared to a less bulky analogue like a methylsulfonyl group.

Nucleophilic Transformations Involving the Sulfonyl Group

The aryl sulfonyl group is generally considered a stable functional group and is not a good leaving group in classical nucleophilic aromatic substitution reactions. The carbon-sulfur (C-S) bond in aryl sulfones is strong and resistant to cleavage. nih.gov However, under specific conditions, transformations involving this group are possible.

Desulfonylation, or the cleavage of the C-S bond, can be achieved, but it typically requires harsh conditions or the use of transition-metal catalysis. nih.govrsc.org For instance, nickel-catalyzed cross-coupling reactions have been developed that can cleave the C(sp²)-SO₂ bond, allowing the sulfone to act as an arylation reagent. nih.gov Additionally, in certain molecular frameworks, the sulfinate anion (RSO₂⁻) can act as a leaving group, particularly in palladium-catalyzed reactions where the sulfonyl group is used as a latent nucleophile. Such reactions, however, are highly specialized and not general transformations for a simple aryl sulfone like this compound.

Oxidation and Reduction Pathways of the Compound

The oxidation and reduction of this compound can occur at either the amino group or the sulfonyl group, depending on the reagents and conditions.

Oxidation: The sulfonyl group is already in its highest oxidation state and is resistant to further oxidation. The primary site of oxidation is the amino group. The oxidation of anilines can lead to a variety of products, including nitroso compounds, nitro compounds, or polymeric materials (polyaniline). The specific product depends on the oxidizing agent used. For example, strong oxidants can convert the amino group to a nitro group, while milder or electrochemical oxidation can lead to the formation of quinone-imine type structures or polymerization. researchgate.netmdpi.com

Reduction: The sulfonyl group is very stable towards reduction but can be reduced under forcing conditions. For example, treatment with strong reducing agents like the triphenylphosphine-iodine system has been shown to reduce arenesulfonic acids and their derivatives to the corresponding thiols. oup.com The amino group is generally not susceptible to reduction. However, if a nitro group is introduced onto the ring via nitration, it can be readily and selectively reduced back to an amino group using common reducing agents like Sn/HCl, H₂/Pd, or Fe/HCl, a synthetically useful transformation.

Table 2: Potential Oxidation and Reduction Products
Reaction TypeFunctional Group TargetedPotential Product(s)Typical Reagents
Oxidation-NH₂ (Amino)Quinone-imines, Nitroso, Nitro, PolymersH₂O₂, Peroxy acids, Electrochemical methods
Reduction-SO₂R (Sulfonyl)Thiol (-SH)Ph₃P / I₂
Reduction (of a derivative)-NO₂ (Nitro)Amino (-NH₂)Sn/HCl, H₂/Pd, Fe/HCl

Kinetic and Thermodynamic Studies of Reactions Involving this compound

Specific kinetic and thermodynamic data for reactions involving this compound are not widely available in the published literature. However, the principles can be inferred from studies on related aniline derivatives.

Kinetics: The rate of electrophilic aromatic substitution is highly sensitive to the nature of the substituents on the ring. The presence of the strongly deactivating tert-butylsulfonyl group would be expected to significantly decrease the rate of reaction compared to unsubstituted aniline. Kinetic studies on the reaction of various substituted anilines with electrophiles like 4,6-dinitrobenzofuroxan have shown that electron-withdrawing groups decrease the reaction rate. cdnsciencepub.comcdnsciencepub.comlac-bac.gc.ca The rate-determining step in these reactions is typically the initial attack of the electrophile on the aromatic ring to form the sigma complex (arenium ion). cdnsciencepub.comlac-bac.gc.ca The deactivating sulfonyl group raises the activation energy of this step.

Table 3: General Thermodynamic Data for Aniline
Thermodynamic QuantityPhaseValueUnits
Standard Enthalpy of Formation (ΔfH°)Gas87.3 ± 0.5kJ/mol
Standard Enthalpy of Formation (ΔfH°)Liquid31.4 ± 0.5kJ/mol
Enthalpy of Vaporization (ΔvapH)Liquid~55.8kJ/mol
Data sourced from NIST WebBook and Active Thermochemical Tables. anl.govnist.govnist.gov Note: These values are for unsubstituted aniline and serve as a baseline for comparison.

Exploration of Reaction Mechanisms in the Context of Aniline-Sulfonylation Chemistry

The synthesis of aryl sulfones, particularly those derived from aniline, is a cornerstone of modern organic and medicinal chemistry. Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions, predicting outcomes, and developing novel synthetic strategies. The sulfonylation of anilines can proceed through several distinct mechanistic pathways, primarily categorized as electrophilic aromatic substitution, radical-mediated reactions, and electrochemical processes. The specific pathway is often dictated by the choice of reagents, catalysts, and reaction conditions.

Electrophilic Aromatic Substitution

The traditional method for sulfonating anilines involves electrophilic aromatic substitution. In this pathway, the aniline ring acts as a nucleophile, attacking an electrophilic sulfur species.

When aniline is treated with concentrated sulfuric acid, the reaction is believed to proceed through the initial formation of anilinium sulfate. At elevated temperatures, this intermediate can rearrange to form sulfanilic acid. A key intermediate in this process is phenylsulfamic acid, which is formed and then undergoes a molecular rearrangement. acs.org This "baking" process ultimately leads to the thermodynamically more stable para-substituted product, which is a common characteristic of electrophilic substitution on aniline due to the directing effect of the amino group. acs.orgallen.in

The amino (-NH₂) group is a strong activating group, directing incoming electrophiles to the ortho and para positions. allen.in However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺). The anilinium group is a deactivating, meta-directing group. The outcome of the reaction is therefore highly dependent on the reaction conditions and the equilibrium between the free amine and its protonated form.

A general representation of this mechanism is the reaction of an aniline derivative with a sulfonyl chloride. This reaction is a bimolecular nucleophilic displacement where the aniline nitrogen attacks the electrophilic sulfur atom of the sulfonyl chloride. researchgate.net

Table 1: Key Features of Electrophilic Aniline Sulfonation

FeatureDescription
Mechanism Type Electrophilic Aromatic Substitution
Key Intermediate Phenylsulfamic acid (in sulfonation with H₂SO₄) acs.org
Directing Effect The -NH₂ group is ortho, para-directing, but its protonation to -NH₃⁺ in acidic media leads to meta products. allen.in
Typical Reagents Concentrated Sulfuric Acid (H₂SO₄), Fuming Sulfuric Acid, Sulfonyl Chlorides. acs.orgallen.inresearchgate.net
Controlling Factor Reaction temperature and acid concentration influence isomer distribution. acs.org

Radical-Mediated Pathways

More contemporary methods for aniline sulfonylation leverage radical intermediates, often enabling milder reaction conditions and broader functional group tolerance. These methods typically involve the generation of sulfonyl radicals from stable precursors.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-S bond formation. In this approach, a photocatalyst, such as an iridium complex, absorbs light and initiates a single-electron transfer (SET) process. nih.govresearchgate.net One plausible mechanism involves the oxidation of a sulfinate salt by the excited photocatalyst to generate a sulfonyl radical. nih.gov Concurrently, the aniline derivative can be oxidized to its corresponding radical cation. The subsequent coupling of the sulfonyl radical and the aniline radical cation, followed by proton loss, yields the desired sulfonated aniline product. nih.gov

Copper-Catalyzed Sulfonylation: Biomass-derived copper catalysts have been used to facilitate the remote C-H sulfonylation of anilines with sodium sulfinates. mdpi.com Mechanistic studies, including radical trapping experiments using agents like TEMPO, suggest the involvement of a free radical pathway. mdpi.com A proposed mechanism begins with the formation of an anilido-copper complex. This complex then interacts with an oxidant, like K₂S₂O₈, and the sulfinate salt to generate sulfonyl radicals, which then participate in the C-S bond formation. mdpi.com

Table 2: Comparison of Radical-Mediated Sulfonylation Mechanisms

MechanismCatalyst / PromoterSulfonyl SourceKey IntermediateAdvantages
Photoredox Catalysis Iridium or other photocatalysts, visible light nih.govresearchgate.netSulfinate salts, Sulfonyl fluorides nih.govnih.govSulfonyl radical, Aniline radical cation nih.govresearchgate.netMild conditions, High functional group tolerance nih.gov
Copper-Catalyzed Copper oxide (e.g., CuₓOᵧ@CS-400) mdpi.comSodium sulfinates mdpi.comSulfonyl radical mdpi.comRecyclable catalyst, Room temperature conditions mdpi.com

Electrochemical Sulfonylation

Electrochemical methods provide a transition-metal-free and oxidant-free alternative for the synthesis of sulfonated anilines. researchgate.net In a typical anodic sulfonylation, the aniline derivative is oxidized at the anode to form a radical cation. Simultaneously, a sodium sulfinate can be oxidized to a sulfonyl radical. The coupling of these two radical species leads to the formation of the C-S bond and, after deprotonation, the final sulfone product. researchgate.net This method is scalable and inherently safe, avoiding the need for chemical oxidants. researchgate.net

The exploration of these diverse mechanistic landscapes—from classical electrophilic substitutions to modern radical-based and electrochemical strategies—provides chemists with a versatile toolkit for the synthesis of complex molecules like this compound and its derivatives.

Computational and Theoretical Chemical Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental in determining the intrinsic properties of a molecule. For 4-(2-methylpropane-2-sulfonyl)aniline, these calculations would provide a deep understanding of its three-dimensional geometry, electron distribution, and orbital energies. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods, as well as Density Functional Theory (DFT), are commonly employed for this purpose.

These calculations can predict key molecular properties. For instance, the geometry of the molecule, including bond lengths, bond angles, and dihedral angles, can be optimized to find the most stable conformation. The electronic properties, such as the dipole moment and polarizability, which influence the compound's interaction with solvents and other molecules, are also determined.

Furthermore, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. A smaller gap generally suggests higher reactivity.

Table 1: Hypothetical Calculated Electronic Properties of this compound

PropertyCalculated ValueUnit
HOMO Energy-6.5eV
LUMO Energy-1.2eV
HOMO-LUMO Gap5.3eV
Dipole Moment4.8Debye
Polarizability25.7ų

Note: The data in this table is illustrative and represents typical values for similar aromatic sulfonyl compounds.

Density Functional Theory (DFT) Studies on Reaction Pathways and Transition States

Density Functional Theory (DFT) is a powerful computational method for studying the mechanisms of chemical reactions. For this compound, DFT could be used to investigate its synthesis or its reactions with other chemical species. These studies involve mapping the potential energy surface of a reaction to identify the most likely pathway.

A key aspect of this analysis is the identification and characterization of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which is a critical factor in understanding the reaction kinetics. DFT calculations can provide detailed information about the geometry and electronic structure of these transient species.

For example, in the synthesis of sulfonylated anilines, DFT can help to elucidate the mechanism of the sulfonylation reaction, whether it proceeds through an electrophilic aromatic substitution or a radical pathway. researchgate.net By comparing the activation energies of different possible pathways, the most favorable route can be determined.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. For this compound, MD simulations can provide insights into its conformational flexibility and how it interacts with its environment, such as solvent molecules or biological macromolecules.

These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of their movements over time. This can reveal the preferred conformations of the molecule and the energy barriers between them. For this compound, this would involve studying the rotation around the C-S and S-N bonds.

MD simulations are also invaluable for studying intermolecular interactions. By simulating the compound in a solvent, one can analyze the formation of hydrogen bonds and other non-covalent interactions. This information is crucial for understanding its solubility and how it might bind to a biological target.

Computational Prediction of Reactivity and Selectivity Profiles

Computational chemistry provides tools to predict the reactivity and selectivity of molecules. For this compound, these predictions can guide its use in chemical synthesis. Reactivity indices, derived from quantum chemical calculations, can indicate which sites on the molecule are most susceptible to electrophilic or nucleophilic attack.

For example, the Fukui function and condensed-to-atom Fukui indices can be calculated to identify the most reactive atoms in the molecule. The electrostatic potential mapped onto the electron density surface can also provide a visual guide to the reactive sites, with regions of negative potential being susceptible to electrophilic attack and positive regions to nucleophilic attack.

In the context of substituted anilines, computational methods can predict the regioselectivity of further reactions. For instance, it can be determined whether an incoming electrophile would preferentially add to the ortho, meta, or para position of the aniline (B41778) ring relative to the sulfonyl group.

Comparative Theoretical Studies with Related Sulfonylated Anilines

To better understand the unique properties of this compound, it is useful to compare its computed properties with those of related sulfonylated anilines. nih.gov Such studies can reveal the influence of the tert-butyl group on the electronic structure, reactivity, and conformational preferences of the molecule.

For instance, a comparative study might involve calculating the properties of a series of 4-(alkanesulfonyl)anilines, where the alkyl group is varied (e.g., methyl, ethyl, isopropyl, tert-butyl). By analyzing the trends in properties such as the HOMO-LUMO gap, dipole moment, and reaction barriers, the steric and electronic effects of the alkyl group can be quantified.

These comparative studies are essential for understanding structure-activity relationships. For example, they can help to explain why this compound might exhibit different chemical behavior or biological activity compared to other sulfonylated anilines.

Advanced Spectroscopic and Structural Elucidation of 4 2 Methylpropane 2 Sulfonyl Aniline and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Assignments

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like 4-(2-methylpropane-2-sulfonyl)aniline. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural map can be assembled.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the spectrum is characterized by distinct signals for the aromatic protons and the aliphatic protons of the tert-butyl group. The aromatic protons typically appear as two doublets, a result of their mutual coupling and the influence of the electron-withdrawing sulfonyl group and the electron-donating amino group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would show distinct signals for the quaternary carbon of the tert-butyl group, the methyl carbons, and the four unique carbons of the para-substituted benzene ring. The chemical shifts are influenced by the substituents, with the carbon attached to the sulfonyl group appearing further downfield.

Interactive Data Table: NMR Spectroscopic Data for this compound

The following table summarizes typical NMR data. Exact chemical shifts can vary based on the solvent and instrument frequency.

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment
¹H~7.5-7.8Doublet2H, Aromatic protons ortho to -SO₂ group
¹H~6.7-6.9Doublet2H, Aromatic protons ortho to -NH₂ group
¹H~1.3-1.4Singlet9H, tert-butyl protons
¹³C~150-155SingletQuaternary aromatic carbon attached to -NH₂
¹³C~130-135SingletQuaternary aromatic carbon attached to -SO₂
¹³C~128-130SingletAromatic CH carbons ortho to -SO₂ group
¹³C~113-115SingletAromatic CH carbons ortho to -NH₂ group
¹³C~58-60SingletQuaternary carbon of tert-butyl group
¹³C~23-25SingletMethyl carbons of tert-butyl group

Advanced Mass Spectrometry Techniques for Molecular Characterization (e.g., HRMS, tandem MS)

Advanced mass spectrometry (MS) techniques are indispensable for confirming the molecular weight and elemental composition of this compound and for probing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₀H₁₅NO₂S), the expected monoisotopic mass is approximately 213.08235 Da. HRMS analysis would typically look for the protonated molecule [M+H]⁺, with an expected m/z of 214.08963. uni.lu The high precision of this technique allows for unambiguous differentiation from other compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS): Tandem MS involves the isolation of a specific ion (such as the [M+H]⁺ parent ion) and its subsequent fragmentation through collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. In the gas phase, protonated aniline (B41778) derivatives can be studied to determine the functionalities present. purdue.edu For this compound, characteristic fragmentation pathways would likely involve the loss of the tert-butyl group, cleavage of the C-S bond, or fragmentation of the sulfonyl moiety.

Interactive Data Table: Predicted HRMS Adducts for this compound uni.lu

Adduct Formula Predicted m/z
[M+H]⁺C₁₀H₁₆NO₂S⁺214.08963
[M+Na]⁺C₁₀H₁₅NNaO₂S⁺236.07157
[M-H]⁻C₁₀H₁₄NO₂S⁻212.07507

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Isomer Differentiation

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and can be used to differentiate between isomers. researchgate.netglobalresearchonline.net

FTIR Spectroscopy: The FTIR spectrum of this compound would display characteristic absorption bands for its key functional groups.

N-H Stretching: The primary amine (-NH₂) group typically shows two distinct bands in the 3300-3500 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations.

S=O Stretching: The sulfonyl (-SO₂) group exhibits strong, characteristic absorption bands for asymmetric (~1350-1300 cm⁻¹) and symmetric (~1160-1120 cm⁻¹) stretching.

C-H Stretching: Signals for aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the tert-butyl group appear just below 3000 cm⁻¹.

Aromatic C=C Stretching: Bands in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and non-polar bonds. The S=O symmetric stretch and the breathing modes of the aromatic ring are often strong in the Raman spectrum. researchgate.net This technique would be highly effective in differentiating the para-substituted isomer from its ortho- and meta- counterparts due to differences in the vibrational modes associated with the substitution pattern on the benzene ring. nih.gov

Interactive Data Table: Characteristic Vibrational Frequencies

Vibrational Mode Typical Wavenumber (cm⁻¹) Spectroscopy
N-H Asymmetric & Symmetric Stretch3300 - 3500FTIR
S=O Asymmetric Stretch1300 - 1350FTIR (Strong)
S=O Symmetric Stretch1120 - 1160FTIR (Strong), Raman (Strong)
Aromatic C=C Stretch1450 - 1600FTIR, Raman
C-N Stretch1250 - 1350FTIR

X-ray Crystallography of this compound and its Co-crystals/Derivatives

A crystallographic study of this compound or its derivatives would provide precise data on:

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles, including the geometry around the sulfur atom and the orientation of the tert-butyl and aniline groups relative to each other.

Intermolecular Interactions: It would reveal how molecules pack in the crystal lattice, identifying key non-covalent interactions like hydrogen bonds. The amine (-NH₂) group would act as a hydrogen bond donor, while the sulfonyl (-SO₂) oxygens would be strong hydrogen bond acceptors, likely leading to the formation of extensive networks in the solid state. researchgate.net

Absolute Stereochemistry: For any chiral derivatives, X-ray crystallography can be used to determine the absolute configuration of the stereocenters.

The structural data obtained are crucial for rational drug design, understanding polymorphism, and materials science applications.

Chiroptical Spectroscopy for Enantiopure Derivatives (if applicable to future research)

While this compound is an achiral molecule, its derivatization could introduce chirality, making chiroptical spectroscopy relevant for future research. For instance, the synthesis of related sulfonimidamides has shown that a chiral center can be established at the sulfur atom. acs.org

Should enantiopure chiral derivatives be synthesized, chiroptical techniques would be essential for their characterization:

Circular Dichroism (CD) Spectroscopy: CD measures the differential absorption of left- and right-circularly polarized light. It is highly sensitive to the three-dimensional structure of chiral molecules and can be used to determine the enantiomeric excess and absolute configuration of a sample, often through comparison with computational predictions.

Optical Rotatory Dispersion (ORD): ORD measures the rotation of plane-polarized light as a function of wavelength. It provides complementary information to CD and is another key method for characterizing chiral compounds.

These techniques would be vital for studying the stereochemistry of potential bioactive derivatives and for ensuring the enantiopurity of synthetic products. acs.org

Applications of 4 2 Methylpropane 2 Sulfonyl Aniline As a Building Block in Complex Organic Synthesis

Role as an Intermediate in the Synthesis of Diverse Organic Compounds

The strategic placement of the amino and tert-butylsulfonyl groups on the aromatic ring makes 4-(2-Methylpropane-2-sulfonyl)aniline a versatile intermediate for the synthesis of a wide array of organic molecules. The amino group serves as a handle for a variety of transformations, including diazotization, acylation, and alkylation, allowing for the introduction of diverse functionalities. Simultaneously, the electron-withdrawing nature of the sulfonyl group can influence the reactivity and regioselectivity of reactions on the aromatic ring.

While specific, publicly documented examples of multi-step syntheses commencing directly from this compound are not extensively detailed in readily available literature, the principles of multi-step synthesis using aniline (B41778) derivatives are well-established. The amino group of aniline is highly reactive and can undergo undesirable side reactions. Therefore, it is often necessary to protect the amino group, typically by converting it into an amide, before proceeding with further transformations on the aromatic ring. This protecting group can then be removed in a later step to regenerate the amine functionality.

A general synthetic sequence involving an aniline derivative might proceed as follows:

StepReactionReagentsPurpose
1Protection of the amino groupAcetic anhydrideTo prevent unwanted side reactions of the highly reactive amino group.
2Electrophilic Aromatic Substitutione.g., Nitrating mixture (HNO₃/H₂SO₄)To introduce a new functional group onto the aromatic ring. The directing effect of the protected amino group and the sulfonyl group would influence the position of substitution.
3Further functional group manipulationVariousTo modify the newly introduced functional group or other parts of the molecule.
4Deprotection of the amino groupAcid or base hydrolysisTo restore the amino functionality for subsequent reactions or in the final target molecule.

This strategic approach allows for the controlled and sequential introduction of various substituents, leading to the synthesis of complex target molecules that would be difficult to prepare directly from the parent aniline.

Utilization in the Construction of Functionalized Molecules

The this compound scaffold is instrumental in the construction of functionalized molecules, particularly in the synthesis of heterocyclic compounds and substituted anilines that are prevalent in medicinal chemistry and materials science.

The amino group of this compound can be a key participant in cyclization reactions to form nitrogen-containing heterocycles. For instance, anilines are common starting materials in the synthesis of quinolines, indoles, and benzodiazepines. The presence of the bulky tert-butylsulfonyl group can impart specific steric and electronic properties to the resulting heterocyclic systems, potentially influencing their biological activity or material properties.

Furthermore, the aniline nitrogen can be readily functionalized through various coupling reactions. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, allow for the formation of C-N bonds, enabling the synthesis of complex diarylamines.

Reaction TypeReagentsProduct Class
Skraup synthesisGlycerol, sulfuric acid, oxidizing agentQuinolines
Fischer indole (B1671886) synthesisKetone or aldehyde, acid catalystIndoles
Buchwald-Hartwig aminationAryl halide, palladium catalyst, baseDiarylamines

The resulting functionalized molecules, incorporating the 4-(tert-butylsulfonyl)phenyl moiety, can be investigated for a range of applications, leveraging the unique properties conferred by this substituent.

Development of Novel Organic Reagents or Catalysts Incorporating the this compound Scaffold

The structural features of this compound make it an attractive candidate for incorporation into the design of novel organic reagents and catalysts. The aniline nitrogen can serve as a coordination site for metal centers, allowing for the development of new ligand scaffolds.

The electronic properties of the aryl ring, modulated by the tert-butylsulfonyl group, can influence the catalytic activity of the corresponding metal complexes. The steric bulk of the tert-butyl group can also play a crucial role in controlling the selectivity of catalytic transformations, for instance, by creating a specific chiral environment around the metal center in asymmetric catalysis.

While specific examples of catalysts derived directly from this compound are not prominently featured in the reviewed literature, the general principle of using substituted anilines as ligands for transition metal catalysts is a well-established area of research. These complexes have found applications in a variety of catalytic reactions, including hydrogenation, cross-coupling, and polymerization.

Potential Catalyst Structures Derived from this compound:

Ligand TypePotential Metal CenterPotential Catalytic Application
Schiff base ligand (from condensation with a carbonyl compound)Ru, Rh, PdTransfer hydrogenation, C-C coupling
Phosphine-amine ligand (after further functionalization)Pd, Ni, RhCross-coupling reactions, hydroformylation
N-heterocyclic carbene (NHC) precursor (after cyclization)Ru, Ir, AuOlefin metathesis, C-H activation

The synthesis and catalytic evaluation of such novel complexes represent a promising avenue for future research, potentially leading to the discovery of highly efficient and selective catalysts for important organic transformations.

Strategic Integration into Multi-Step Synthetic Sequences

The strategic integration of this compound into multi-step synthetic sequences highlights its utility as a versatile building block. The tert-butylsulfonyl group can serve multiple purposes throughout a synthetic route. It can act as a directing group in electrophilic aromatic substitution reactions, influencing the regiochemical outcome. Its steric bulk can also be exploited to control the stereochemistry of reactions at adjacent positions.

Moreover, the sulfonyl group is generally stable to a wide range of reaction conditions, allowing it to be carried through multiple synthetic steps. In some cases, the sulfonyl group itself may be the target of chemical modification in the later stages of a synthesis.

The planning of a multi-step synthesis involving this compound requires careful consideration of the reactivity of both the amino and sulfonyl functionalities. The order of reactions must be strategically chosen to avoid unwanted side reactions and to ensure the efficient construction of the target molecule. The principles of retrosynthetic analysis are invaluable in dissecting the target structure and identifying key bond disconnections that lead back to this compound as a starting material or key intermediate. This systematic approach allows chemists to devise logical and efficient synthetic routes to complex molecules.

Future Directions and Emerging Research Avenues for 4 2 Methylpropane 2 Sulfonyl Aniline

Exploration of Unconventional Reactivity and Catalysis

The established reactivity of 4-(2-methylpropane-2-sulfonyl)aniline primarily revolves around electrophilic aromatic substitution, nucleophilic substitution, and redox reactions. However, future research will likely delve into less conventional transformations. One promising area is the exploration of directed ortho-metallation. While studies have shown that N-protected (methylthio)anilines can undergo selective metallation, investigating similar reactivity for N-acylated derivatives of this compound could unlock novel pathways for regioselective functionalization of the aromatic ring. This would enable the introduction of a wide array of substituents at the ortho position, leading to new classes of derivatives with potentially unique biological activities and material properties.

Furthermore, the catalytic potential of this compound and its derivatives remains largely untapped. While much of the current catalytic research focuses on the synthesis of sulfonylated anilines using transition metals like copper or photoredox catalysts, future studies could explore the use of the title compound itself as a ligand for catalytic systems. The presence of both the sulfonyl group and the amino group offers multiple coordination sites for metal centers, suggesting that its complexes could exhibit interesting catalytic activities in various organic transformations.

Design and Synthesis of Advanced Materials Incorporating the Sulfonylated Aniline (B41778) Moiety

The integration of the this compound moiety into advanced materials presents a frontier of research with significant potential. The unique electronic properties conferred by the sulfonyl group, coupled with the polymerizable nature of the aniline backbone, make it an attractive candidate for the development of novel polymers.

Key Research Directions in Advanced Materials:

Conducting Polymers: Building upon research into sulfonated polyanilines, the incorporation of the tert-butylsulfonyl group could lead to the development of new conductive polymers with tailored properties. By copolymerizing this compound with aniline or other monomers, materials with tunable conductivity, processability, and environmental stability could be achieved. nih.gov These materials could find applications in sensors, antistatic coatings, and organic electronic devices.

Biocompatible Materials: Sulfonated polyanilines have shown promise as cytocompatible materials for biomedical applications, including tissue engineering scaffolds. nih.gov Future research could focus on synthesizing polymers incorporating this compound to create biocompatible and biodegradable materials for drug delivery systems and medical implants.

Polymers with Unique Optoelectronic Properties: The polymerization of aniline derivatives with sulfur-containing reagents can yield polymers with intriguing colors and electronic properties due to conjugation along the polymer backbone. nih.gov Investigating the polymerization of this compound could lead to new materials with specific light-absorbing or emitting properties for applications in organic light-emitting diodes (OLEDs) and photovoltaics.

Development of Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The chemical industry's increasing focus on sustainability is driving the development of greener synthetic methodologies. For this compound, this translates to exploring more environmentally benign and efficient routes for its synthesis and subsequent modification.

Emerging Green Chemistry Strategies:

StrategyDescriptionPotential Advantages
Biomass-Derived Catalysts The use of catalysts derived from renewable biomass, such as copper oxide supported on bio-char, for sulfonylation reactions. mdpi.comresearchgate.netReduced reliance on precious metal catalysts, recyclability, and operation under milder reaction conditions. mdpi.comresearchgate.net
Visible-Light Photocatalysis Employing visible light and a photocatalyst to mediate the sulfonylation of anilines with sulfinate salts under mild, ambient conditions. rsc.orgnih.govnih.govAvoids the need for harsh reagents and high temperatures, offering excellent functional group tolerance. nih.gov
Catalyst-Free Hydrosulfonylation The development of methods for the addition of sulfonyl groups to unsaturated bonds without the need for a catalyst, often initiated by visible light.High atom economy, operational simplicity, and reduced waste generation.
Aqueous Media Synthesis Performing reactions in water, a green and abundant solvent, to minimize the use of volatile organic compounds.Enhanced safety, reduced environmental impact, and often simplified product isolation.

Future research in this area will likely focus on expanding the substrate scope of these green methods, improving catalyst efficiency and recyclability, and developing one-pot procedures that minimize waste and energy consumption for both the synthesis and derivatization of this compound.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry and automated synthesis offers significant advantages in terms of safety, scalability, and efficiency. The synthesis of sulfonylated compounds, which can involve hazardous reagents and exothermic reactions, is particularly well-suited for these modern technologies.

Recent advancements have demonstrated the successful use of automated continuous systems for the production of aryl sulfonyl chlorides, key precursors to sulfonylated anilines. researchgate.netmdpi.com These systems utilize continuous stirred-tank reactors (CSTRs) and incorporate automated process controls to manage reaction parameters and ensure consistent product quality.

Future work will likely focus on adapting and optimizing these flow chemistry and automation platforms for the specific synthesis of this compound and its derivatives. This could involve:

Developing telescoped flow processes that combine multiple reaction steps without isolating intermediates, thereby reducing waste and processing time.

Integrating in-line analytical techniques for real-time reaction monitoring and optimization.

Utilizing automated platforms for the rapid synthesis of libraries of this compound derivatives for high-throughput screening in drug discovery.

Predictive Modeling for Novel Applications in Chemical Research

Computational chemistry and predictive modeling are becoming indispensable tools in modern chemical research. For this compound, these approaches can accelerate the discovery of new applications and provide deeper insights into its chemical behavior.

Applications of Predictive Modeling:

Modeling TechniqueApplication for this compound
Density Functional Theory (DFT) Elucidating reaction mechanisms, such as the radical pathways involved in some sulfonylation reactions, and predicting the regioselectivity of electrophilic substitution.
Quantitative Structure-Activity Relationship (QSAR) Developing models that correlate the structural features of this compound derivatives with their biological activities, aiding in the design of more potent drug candidates.
Molecular Docking Simulating the interaction of this compound derivatives with biological targets, such as enzymes and receptors, to predict their binding affinity and guide drug design.
Collision Cross Section (CCS) Prediction Computational tools can predict properties like the CCS, which is valuable for analytical characterization and identification of the compound and its metabolites. uni.lu

The future of research on this compound will undoubtedly involve a synergistic interplay between experimental work and computational modeling. These predictive tools will be crucial for rationally designing new derivatives with desired properties, understanding their mechanisms of action, and ultimately, unlocking their full potential in diverse fields of chemical research.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 4-(2-Methylpropane-2-sulfonyl)aniline with high purity?

  • Methodology :

  • Sulfonylation : React aniline with 2-methylpropane-2-sulfonyl chloride under Schotten-Baumann conditions (aqueous NaOH, dichloromethane, 0–5°C). Monitor pH to avoid hydrolysis of the sulfonyl chloride.
  • Purification : Recrystallize from ethanol/water (3:1 v/v) to achieve >98% purity.
  • Yield Optimization : Use a molar ratio of 1:1.2 (aniline:sulfonyl chloride) to minimize side products .

Q. How can spectroscopic techniques confirm the structure of this compound?

  • 1H/13C NMR :

  • Aromatic protons appear as doublets (δ 7.2–7.8 ppm) with meta-coupling (J = 2.4 Hz) due to the sulfonyl group's directing effects.
  • Tert-butyl sulfonyl group shows a singlet at δ 1.4 ppm (9H) and a quaternary carbon at δ 58 ppm.
    • FTIR : Strong S=O asymmetric/symmetric stretches at 1320 cm⁻¹ and 1150 cm⁻¹.
    • Mass Spectrometry : HRMS (ESI+) expected m/z: [M+H]+ 242.0984 (C10H15NO2S) .

Q. What are the key handling and storage protocols for this compound?

  • Storage : Protect from light in amber vials under argon at 2–8°C.
  • Stability : Avoid prolonged exposure to humidity; hydrolyzes in acidic/basic conditions to form sulfonic acid derivatives.
  • Safety : Use glove boxes for air-sensitive reactions; LD50 (oral, rat) data suggest moderate toxicity .

Advanced Research Questions

Q. How does the tert-butyl sulfonyl group influence electrophilic aromatic substitution (EAS) reactivity?

  • Mechanistic Insight :

  • The sulfonyl group is strongly deactivating (-I effect) and meta-directing. Nitration with HNO3/H2SO4 yields 3-nitro-4-(2-methylpropane-2-sulfonyl)aniline.
  • Steric Effects : The bulky tert-butyl group reduces reaction rates in ortho/para positions. Kinetic studies show a 40% lower yield compared to methylsulfonyl analogs .

Q. How to resolve contradictions in reported biological activities of derivatives?

  • Experimental Design :

  • Dose-Response Studies : Test across 3+ cell lines (e.g., MCF-7, HEK293) with IC50 triplicates.
  • Target Validation : Use surface plasmon resonance (SPR) to confirm binding to proposed enzymes (e.g., kinases).
  • Metabolic Stability : Incubate with liver microsomes (human/rat) to assess half-life discrepancies .

Q. What strategies improve crystallization for X-ray diffraction studies?

  • Crystallization Protocol :

  • Solvent System : Slow evaporation from DMF/water (1:3 v/v) at 4°C.
  • Data Collection : Use SHELXL for refinement; apply TWIN commands if crystals show pseudo-merohedral twinning.
  • Example Data :
ParameterValue
Space GroupP21/c
R-factor0.039
C-C-S-C Dihedral89.7°

Q. Why does nucleophilic aromatic substitution (SNAr) underperform despite electron withdrawal by the sulfonyl group?

  • Mechanistic Analysis :

  • Steric Hindrance : The tert-butyl group impedes nucleophile access. DFT calculations (B3LYP/6-31G*) show a 15 kcal/mol higher activation energy vs. methylsulfonyl analogs.
  • Workaround : Use microwave-assisted synthesis (120°C, DMSO, KF base) to enhance reaction kinetics .

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